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molecular formula C5H4FIN2 B113054 2-Amino-5-fluoro-3-iodopyridine CAS No. 823218-51-5

2-Amino-5-fluoro-3-iodopyridine

Cat. No. B113054
M. Wt: 238 g/mol
InChI Key: WQSPIURCJCRCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716272B2

Procedure details

5 g (44.6 mmol) of 2-amino-5-fluoropyridine, 13.9 g (44.6 mmol) of silver sulfate and 400 mL of ethanol are put in a 500-mL two-necked flask equipped with a magnetic stirrer. Then 11.31 g (44.6 mmol) of iodine powder is added, in small portions. It is stirred at room temperature for 24 hours. The insoluble matter is removed by filtration and is washed with ethanol, and the filtrate is concentrated at reduced pressure. The residue thus obtained is taken up in a mixture of ethyl acetate (200 mL) and sodium carbonate solution (200 mL). After separation, the organic phase is washed successively with a 25% aqueous solution of sodium thiosulfate then with a saturated aqueous solution of sodium chloride, then it is dried over sodium sulfate and concentrated at reduced pressure. The resultant solid is purified by chromatography on a silica column, eluting with a mixture of n-heptane and ethyl acetate. We obtain 2.67 g (11.22 mmol) of the expected product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
catalyst
Reaction Step One
Quantity
11.31 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.C(O)C.[I:12]I>C(OCC)(=O)C.C(=O)([O-])[O-].[Na+].[Na+].S([O-])([O-])(=O)=O.[Ag+2]>[NH2:1][C:2]1[C:7]([I:12])=[CH:6][C:5]([F:8])=[CH:4][N:3]=1 |f:4.5.6,7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=C(C=C1)F
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
13.9 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]
Step Two
Name
Quantity
11.31 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It is stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
The insoluble matter is removed by filtration
WASH
Type
WASH
Details
is washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
After separation
WASH
Type
WASH
Details
the organic phase is washed successively with a 25% aqueous solution of sodium thiosulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated aqueous solution of sodium chloride, then it is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant solid is purified by chromatography on a silica column
WASH
Type
WASH
Details
eluting with a mixture of n-heptane and ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=NC=C(C=C1I)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.22 mmol
AMOUNT: MASS 2.67 g
YIELD: CALCULATEDPERCENTYIELD 25.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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